molecular formula C11H12O B14347102 (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane CAS No. 90859-32-8

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane

Katalognummer: B14347102
CAS-Nummer: 90859-32-8
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: FGUOGASYJFVXPF-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is a chiral epoxide compound characterized by the presence of an ethenyl group and a 2-methylphenyl group attached to an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is unique due to its specific combination of an ethenyl group and a 2-methylphenyl group attached to the oxirane ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic and research applications .

Eigenschaften

CAS-Nummer

90859-32-8

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

(2S,3R)-2-ethenyl-3-(2-methylphenyl)oxirane

InChI

InChI=1S/C11H12O/c1-3-10-11(12-10)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3/t10-,11+/m0/s1

InChI-Schlüssel

FGUOGASYJFVXPF-WDEREUQCSA-N

Isomerische SMILES

CC1=CC=CC=C1[C@@H]2[C@@H](O2)C=C

Kanonische SMILES

CC1=CC=CC=C1C2C(O2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.